molecular formula C10H10N2O2S B14877498 N-(3-Cyano-5,6-dihydro-4H-cyclopenta[B]thien-2-YL)-2-hydroxyacetamide

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[B]thien-2-YL)-2-hydroxyacetamide

Cat. No.: B14877498
M. Wt: 222.27 g/mol
InChI Key: MSOUXFDCKSONGS-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a cyano group, a hydroxyacetamide group, and a cyclopenta[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo thiophene with ethyl cyanoacetate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-hydroxyacetamide

InChI

InChI=1S/C10H10N2O2S/c11-4-7-6-2-1-3-8(6)15-10(7)12-9(14)5-13/h13H,1-3,5H2,(H,12,14)

InChI Key

MSOUXFDCKSONGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CO

Origin of Product

United States

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